molecular formula C7H15NO2S2 B8622292 3-(tert-Butyldithio)-L-alanine

3-(tert-Butyldithio)-L-alanine

Cat. No.: B8622292
M. Wt: 209.3 g/mol
InChI Key: TWMBHZTWEDJDRC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyldithio)-L-alanine (CAS: 30044-51-0) is a non-proteinogenic amino acid derivative characterized by a tert-butyldithio (-S-S-t-Bu) substituent on the β-carbon of L-alanine. Its molecular formula is C₇H₁₅NO₂S₂, with a molecular weight of 209.33 g/mol . The tert-butyldithio group confers unique steric and electronic properties, enhancing stability against oxidation and enabling applications in peptide synthesis as a protective group or metal-binding moiety .

Properties

Molecular Formula

C7H15NO2S2

Molecular Weight

209.3 g/mol

IUPAC Name

(2S)-2-amino-3-(tert-butyldisulfanyl)propanoic acid

InChI

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI Key

TWMBHZTWEDJDRC-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)SSC[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Groups and Structural Features

The following table summarizes key structural and functional differences between 3-(tert-Butyldithio)-L-alanine and analogous compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound tert-Butyldithio (-S-S-t-Bu) C₇H₁₅NO₂S₂ 209.33 High stability, used in peptide synthesis; potential metal coordination .
Boc-l-3-(2-Thienyl)alanine 2-Thienyl (aromatic heterocycle) C₁₂H₁₇NO₄S 271.33 Boc protection enhances solubility; used in organic synthesis for drug intermediates .
β-(1,2,4-Triazol-1-yl)-L-alanine 1,2,4-Triazole C₅H₇N₃O₂ 157.13 Fungicide metabolite; hydrogen-bonding capacity influences plant biochemistry .
3-(2-Naphthyl)-L-alanine HCl 2-Naphthyl (polyaromatic) C₁₃H₁₄ClNO₂ 251.71 Hydrophobic; enhances binding affinity in PSMA-targeted cancer therapies .
3-Sulfino-L-alanine Sulfino (-SO₂H) C₃H₇NO₄S 153.16 Involved in cysteine metabolism; experimental glutamase inhibitor .
3-(2-Furyl)-L-alanine 2-Furyl (aromatic heterocycle) C₇H₉NO₃ 155.15 Industrial applications; limited toxicological data .

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